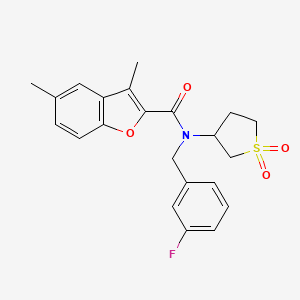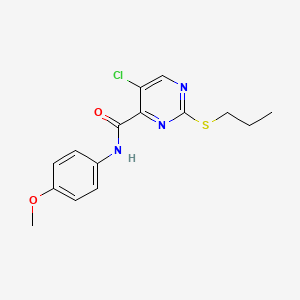![molecular formula C18H20ClN3O4S2 B11417530 Ethyl 5-acetyl-2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11417530.png)
Ethyl 5-acetyl-2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-Acetil-2-({[5-cloro-2-(propilsulfánil)pirimidin-4-il]carbonil}amino)-4-metiltiofeno-3-carboxilato de etilo es un compuesto orgánico complejo que pertenece a la clase de derivados del tiofeno. Los derivados del tiofeno son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 5-Acetil-2-({[5-cloro-2-(propilsulfánil)pirimidin-4-il]carbonil}amino)-4-metiltiofeno-3-carboxilato de etilo implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave generalmente incluyen:
Formación del anillo de tiofeno: Esto se puede lograr mediante una reacción de ciclización que involucre precursores apropiados.
Introducción del grupo acetilo: Esto se hace generalmente mediante reacciones de acetilación utilizando cloruro de acetilo o anhídrido acético.
Unión de la porción de pirimidina: Este paso involucra el acoplamiento del derivado de tiofeno con un derivado de pirimidina, a menudo facilitado por un reactivo de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida).
Esterificación final: El paso final involucra la esterificación para introducir el grupo éster etilo.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucraría la optimización de los pasos sintéticos anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la ampliación de las reacciones a escala industrial.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 5-Acetil-2-({[5-cloro-2-(propilsulfánil)pirimidin-4-il]carbonil}amino)-4-metiltiofeno-3-carboxilato de etilo puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El anillo de tiofeno se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Los grupos carbonilo se pueden reducir a alcoholes.
Sustitución: El átomo de cloro en el anillo de pirimidina se puede sustituir con otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH₄) o borohidruro de sodio (NaBH₄) se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reacciones de sustitución.
Productos Principales
Oxidación: Sulfoxidos o sulfonas.
Reducción: Derivados de alcohol.
Sustitución: Varios derivados de pirimidina sustituidos.
Aplicaciones Científicas De Investigación
El 5-Acetil-2-({[5-cloro-2-(propilsulfánil)pirimidin-4-il]carbonil}amino)-4-metiltiofeno-3-carboxilato de etilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por su potencial como agente terapéutico debido a sus características estructurales únicas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 5-Acetil-2-({[5-cloro-2-(propilsulfánil)pirimidin-4-il]carbonil}amino)-4-metiltiofeno-3-carboxilato de etilo no se comprende completamente. Se cree que interactúa con objetivos moleculares específicos, como enzimas o receptores, lo que lleva a la modulación de las vías biológicas. Las vías y los objetivos exactos dependerían de la aplicación específica y el sistema biológico que se esté estudiando.
Comparación Con Compuestos Similares
El 5-Acetil-2-({[5-cloro-2-(propilsulfánil)pirimidin-4-il]carbonil}amino)-4-metiltiofeno-3-carboxilato de etilo se puede comparar con otros derivados del tiofeno, tales como:
Derivados del tiofeno-2-carboxilato: Conocidos por sus propiedades antimicrobianas.
Derivados del tiofeno-3-carboxilato: Se exploran por sus actividades anticancerígenas.
Híbridos de pirimidina-tiofeno: Se investigan por su potencial como inhibidores de quinasas.
La singularidad del 5-Acetil-2-({[5-cloro-2-(propilsulfánil)pirimidin-4-il]carbonil}amino)-4-metiltiofeno-3-carboxilato de etilo radica en su combinación específica de grupos funcionales, que pueden conferir actividades biológicas y reactividad química distintas.
Propiedades
Fórmula molecular |
C18H20ClN3O4S2 |
|---|---|
Peso molecular |
442.0 g/mol |
Nombre IUPAC |
ethyl 5-acetyl-2-[(5-chloro-2-propylsulfanylpyrimidine-4-carbonyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H20ClN3O4S2/c1-5-7-27-18-20-8-11(19)13(21-18)15(24)22-16-12(17(25)26-6-2)9(3)14(28-16)10(4)23/h8H,5-7H2,1-4H3,(H,22,24) |
Clave InChI |
BORDBOFYXUHCCE-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-methylfuran-2-yl)methyl]-1-propyl-1H-benzimidazol-2-amine](/img/structure/B11417469.png)
![Dimethyl [5-(piperidin-1-yl)-2-(thiophen-2-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11417473.png)
![N-(3-methoxypropyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11417485.png)
![Dimethyl [2-(4-chlorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate](/img/structure/B11417494.png)

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide](/img/structure/B11417512.png)
![N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B11417515.png)
![N-(1,2-benzoxazol-3-yl)-5-{[(2-fluorobenzyl)sulfonyl]methyl}furan-2-carboxamide](/img/structure/B11417517.png)
![1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one](/img/structure/B11417526.png)
![Dimethyl [5-(morpholin-4-yl)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11417531.png)
![1-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11417541.png)

![7-benzyl-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11417548.png)
